molecular formula C9H6N2O6 B8643939 6-Methoxy-7-nitro-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 648927-55-3

6-Methoxy-7-nitro-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B8643939
Key on ui cas rn: 648927-55-3
M. Wt: 238.15 g/mol
InChI Key: IENXPBWHUINPFT-UHFFFAOYSA-N
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Patent
US07262220B2

Procedure details

476 mg (2 mmol) of 6-methoxy-7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione and 1.5 g (20 mmol) of ammonium acetate were dissolved in 20 ml of acetic acid and heated at 105° C. for 3 hours. The reaction mixture was then poured into ice-water and slowly brought to pH 7 with solid sodium bicarbonate. The aqueous phase was extracted with ethyl acetate. The organic phase was washed with water, dried and concentrated in vacuo. The crude product was triturated with diethyl ether, and the resulting precipitate was filtered off with suction. 285 mg (68%) of the desired product were obtained.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:6]2[NH:7]C(=O)[O:9][C:10](=O)[C:5]=2[CH:4]=1.C([O-])(=O)C.[NH4+:22].C(=O)(O)[O-].[Na+]>C(O)(=O)C>[NH2:7][C:6]1[CH:13]=[C:14]([N+:15]([O-:17])=[O:16])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:10]([NH2:22])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
476 mg
Type
reactant
Smiles
COC1=CC2=C(NC(OC2=O)=O)C=C1[N+](=O)[O-]
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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